molecular formula C11H14F3N3O2S B8729567 1-(Methylsulfonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

1-(Methylsulfonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B8729567
M. Wt: 309.31 g/mol
InChI Key: NNINFNNFNRPXAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Methylsulfonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a useful research compound. Its molecular formula is C11H14F3N3O2S and its molecular weight is 309.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H14F3N3O2S

Molecular Weight

309.31 g/mol

IUPAC Name

1-methylsulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

InChI

InChI=1S/C11H14F3N3O2S/c1-20(18,19)17-6-4-16(5-7-17)10-3-2-9(8-15-10)11(12,13)14/h2-3,8H,4-7H2,1H3

InChI Key

NNINFNNFNRPXAY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-[5-(trifluoromethyl)pyridin-2-yl]piperazine (23 g, 0.099 mol) and TEA (42 mL 0.298 mol) in dry dichloromethane (400 mL) maintained at 0° C. under nitrogen atmosphere, was added methanesulfonylchloride (12.6 g, 0.109 mol) over a period of 20 min. The reaction mixture was stirred at room temperature for 6 h and diluted with water. The organic layer was separated, washed with brine, dried over magnesium sulfate, filtrated and concentrated. The crude product was recrystallized from petrol ether:EtOAc (9:1) to afford the title compound as a solid (27 g, 87% yield). TLC: Rf=0.75 (Chloroform:MeOH; 9:1). 1H NMR (CDCl3, 300 MHz) δ: 2.82 (3H, s), 3.32 (4H, m), 3.79 (4H, m), 6.68) (1H, d, J=9 Hz), 7.68 (1H, d, J=9 Hz), 8.42 (1H, s).
Quantity
23 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
42 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
87%

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